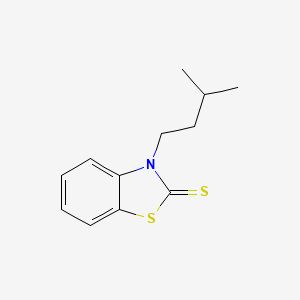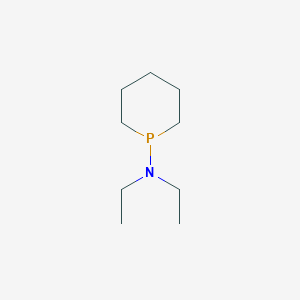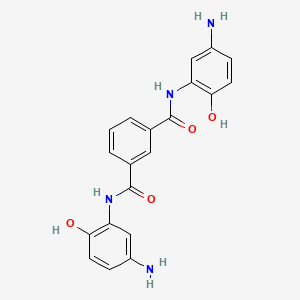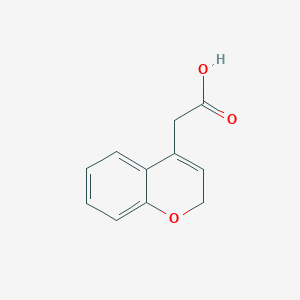
(2H-1-Benzopyran-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2H-1-Benzopyran-4-yl)acetic acid is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in natural products. This compound, specifically, has a benzopyran ring structure with an acetic acid moiety attached, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1-Benzopyran-4-yl)acetic acid typically involves the reaction of benzopyran derivatives with acetic acid or its derivatives. One common method is the Claisen rearrangement, where phenol reacts with protected allyl alcohol in the presence of a base, followed by a sigmatropic rearrangement . Another method involves the use of trifluoroacetic acid as a promoter in the synthesis of 3,4-substituted coumarins .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods may include the use of metal-based catalysts and green chemistry principles to ensure efficient and environmentally friendly production .
Analyse Des Réactions Chimiques
Types of Reactions
(2H-1-Benzopyran-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the benzopyran ring .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2H-1-Benzopyran-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other applications .
Biology
In biological research, this compound is studied for its potential therapeutic effects. It has shown promise in various assays for its antiproliferative and anti-inflammatory properties .
Medicine
In medicine, derivatives of this compound are being explored for their potential as anticancer agents. These compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis .
Industry
In the industrial sector, this compound is used in the production of fragrances and other consumer products due to its pleasant aroma and stability .
Mécanisme D'action
The mechanism of action of (2H-1-Benzopyran-4-yl)acetic acid involves its interaction with various molecular targets. For instance, it has been shown to inhibit specific kinases involved in cancer cell proliferation. Additionally, it can induce apoptosis through the activation of certain cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: A naturally occurring benzopyran derivative known for its anticoagulant properties.
Chromone: Another benzopyran derivative with diverse biological activities.
Flavonoids: A large class of benzopyran derivatives found in plants with various health benefits.
Uniqueness
What sets (2H-1-Benzopyran-4-yl)acetic acid apart from these similar compounds is its specific acetic acid moiety, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and other specialized applications .
Propriétés
Numéro CAS |
25177-54-2 |
|---|---|
Formule moléculaire |
C11H10O3 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
2-(2H-chromen-4-yl)acetic acid |
InChI |
InChI=1S/C11H10O3/c12-11(13)7-8-5-6-14-10-4-2-1-3-9(8)10/h1-5H,6-7H2,(H,12,13) |
Clé InChI |
VMNOXXMIFGFXDC-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C2=CC=CC=C2O1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4R,5R,9R,10S,12R,13S,14R)-5,9,13-trimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14696318.png)
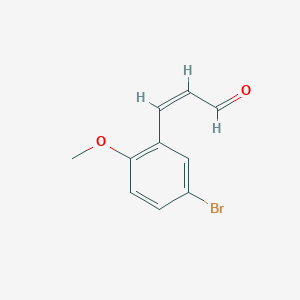
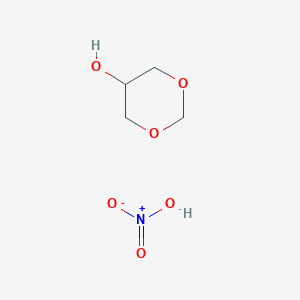

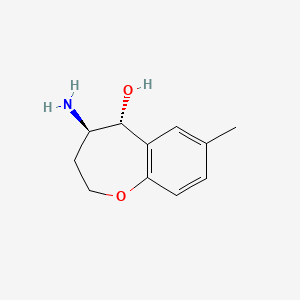

![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)
